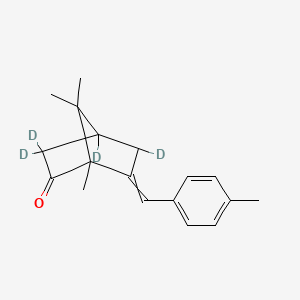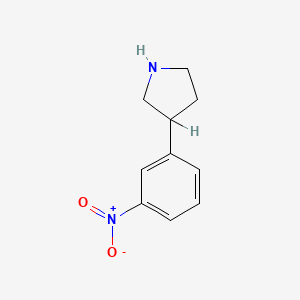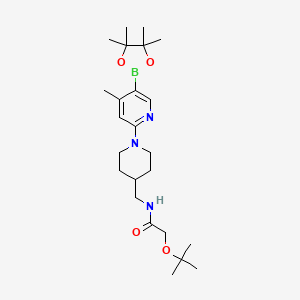![molecular formula C6H3F3N4 B580980 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine CAS No. 486460-20-2](/img/structure/B580980.png)
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine
Vue d'ensemble
Description
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine is a chemical compound that appears as a white to light yellow crystalline powder . It is primarily used as a pharmaceutical intermediate in the synthesis of certain medications .
Synthesis Analysis
The synthesis of 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine involves several steps . The process starts with the addition of ethanol and hydrazine hydrate to 2-chloropyrazine. The pH is regulated to 6 and impurities are removed to obtain an intermediate product. This is followed by the addition of chlorobenzene and trifluoroacetic anhydride under stirring. The mixture is heated, and methanesulfonic acid is added to the mixed reaction solution. After the reaction, the solution is concentrated under reduced pressure until it is dried. The pH is then regulated to 12, and organic phases are separated out. Impurities are removed to obtain another intermediate product. Finally, palladium/carbon and an ethanol solution of the intermediate product are added under the protection of nitrogen in a high-pressure kettle. After the reaction, the mixture is filtered, washed, and concentrated. The residues are mixed with an ethanol solution of hydrogen chloride. After the mixed solution reacts, precipitates are separated out, washed, and dried to a constant weight to obtain the final product .Molecular Structure Analysis
The molecular formula of 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine is C6H8ClF3N4 .Chemical Reactions Analysis
The synthesis of 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine involves a multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate . This reaction features a broad substrate scope, high efficiency, and scalability, providing a straightforward route to the biologically important 3-trifluoromethyl-1,2,4-triazole scaffolds .Physical And Chemical Properties Analysis
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine is a white to light yellow crystalline powder . It has a melting point of 264 °C .Applications De Recherche Scientifique
1. Anti-Cancer Studies
- Application Summary: 3-Trifluoromethyl-[1,2,4]triazolo[4,3-A]pyrazine derivatives have been synthesized and screened for their anti-cancer properties . The target molecules were effectively screened for their anti-cancer properties and the results are promising .
- Methods of Application: The synthesis of these derivatives involves the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine .
- Results: The resultant compounds were assessed for their antiproliferative action against two human colon cancer cell lines (HCT-116 and HT-29 colon cancer cell lines). The IC 50 range was estimated at 6.587 to 11.10 µM showing that compound RB7 had remarkable anticancer movement on HT-29 .
2. Synthesis of 3-Trifluoromethyl-1,2,4-Triazoles
- Application Summary: A convenient approach for the construction of pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles has been developed .
- Methods of Application: This method employs the readily available trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate as starting materials .
- Results: The multi-component reaction features broad substrate scope, high efficiency, and scalability, providing a facile and straightforward route to the biologically important 3-trifluoromethyl-1,2,4-triazole scaffolds in moderate to good yields .
3. Treatment of Type II-Diabetes Mellitus
- Application Summary: 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-A]pyrazine is the key pharmacophore of sitagliptin phosphate, a new drug for the treatment of type II-diabetes mellitus .
4. Anti-Tumor Studies
- Application Summary: Certain derivatives of 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine have shown excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines .
- Results: The compound with the most potential, 22i, exhibited excellent anti-tumor activity with IC 50 values of 0.83 ± 0.07 μM, 0.15 ± 0.08 μM, and 2.85 ± 0.74 μM, respectively. It also possessed superior c-Met kinase inhibition ability at the nanomolar level (IC 50 = 48 nM) .
5. Anti-Bacterial Studies
- Application Summary: Triazolopyrazine derivatives, including 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine, have been studied for their anti-bacterial properties .
6. Anti-Fungal Studies
- Application Summary: Triazolopyrazine derivatives, including 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine, have been studied for their anti-fungal properties .
7. Anti-Convulsant Studies
- Application Summary: Trifluoromethyl-1,2,4-triazole derivatives have been applied as anticonvulsant drugs .
8. Anti-HIV-1 Studies
- Application Summary: Trifluoromethyl-1,2,4-triazole derivatives have been used as anti-HIV-1 reagents .
9. NK1-Receptor Ligand
Safety And Hazards
This compound should be handled with care as it is considered hazardous . It should not be ingested, inhaled, or come into contact with the eyes, skin, or clothing . Conditions to avoid include heat, flames, and sparks. Materials to avoid include oxidizing agents. Possible hazardous combustion products include carbon monoxide, nitrogen oxides, and hydrogen fluoride .
Orientations Futures
Propriétés
IUPAC Name |
3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N4/c7-6(8,9)5-12-11-4-3-10-1-2-13(4)5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRYGAGDPASJQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(F)(F)F)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652226 | |
| Record name | 3-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine | |
CAS RN |
486460-20-2 | |
| Record name | 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486460-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



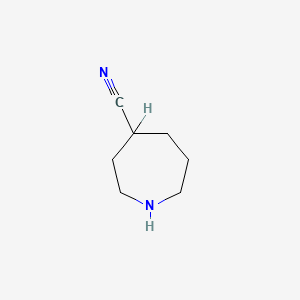
![5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B580900.png)
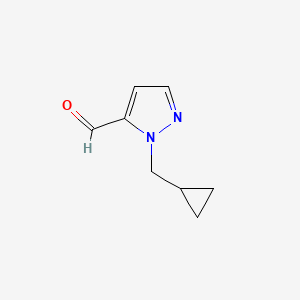


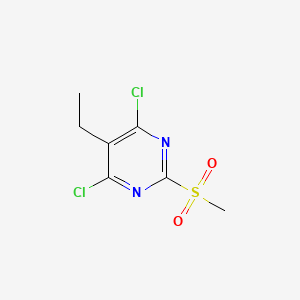


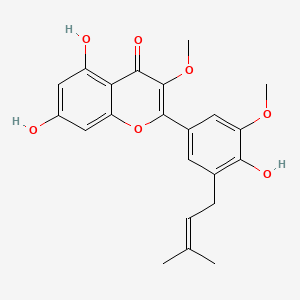
![[2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/structure/B580912.png)
